molecular formula C4H7Cl2P B14706925 2-Buten-1-yl-dichlorophosphine CAS No. 20420-07-9

2-Buten-1-yl-dichlorophosphine

Katalognummer: B14706925
CAS-Nummer: 20420-07-9
Molekulargewicht: 156.97 g/mol
InChI-Schlüssel: AMEPWMJRAJTVLW-NSCUHMNNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Buten-1-yl-dichlorophosphine is an organophosphorus compound with the molecular formula C₄H₇Cl₂P and a molecular weight of 156.978 g/mol . This compound is characterized by the presence of a phosphorus atom bonded to two chlorine atoms and a butenyl group. It is used in various chemical reactions and has applications in different fields of scientific research.

Vorbereitungsmethoden

The synthesis of 2-Buten-1-yl-dichlorophosphine typically involves the reaction of phosphorus trichloride with an appropriate butenyl precursor under controlled conditions. One common method is the reaction of phosphorus trichloride with 2-buten-1-ol, which results in the formation of this compound along with the release of hydrogen chloride gas. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained .

Analyse Chemischer Reaktionen

2-Buten-1-yl-dichlorophosphine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Buten-1-yl-dichlorophosphine has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2-Buten-1-yl-dichlorophosphine exerts its effects involves the interaction of the phosphorus atom with various molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, thereby inhibiting their activity. This interaction can affect various biological pathways and processes, depending on the specific target and the context of the reaction .

Vergleich Mit ähnlichen Verbindungen

2-Buten-1-yl-dichlorophosphine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ability to form stable phosphorus-carbon bonds, which are valuable in various synthetic applications.

Eigenschaften

CAS-Nummer

20420-07-9

Molekularformel

C4H7Cl2P

Molekulargewicht

156.97 g/mol

IUPAC-Name

[(E)-but-2-enyl]-dichlorophosphane

InChI

InChI=1S/C4H7Cl2P/c1-2-3-4-7(5)6/h2-3H,4H2,1H3/b3-2+

InChI-Schlüssel

AMEPWMJRAJTVLW-NSCUHMNNSA-N

Isomerische SMILES

C/C=C/CP(Cl)Cl

Kanonische SMILES

CC=CCP(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.